4-Ethyl-3-hydroxybenzonitrile
Description
Structure
3D Structure
Properties
CAS No. |
90972-04-6 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
4-ethyl-3-hydroxybenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-2-8-4-3-7(6-10)5-9(8)11/h3-5,11H,2H2,1H3 |
InChI Key |
VEOXBALAKOUEOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C#N)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 4 Ethyl 3 Hydroxybenzonitrile
Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Ring
Electrophilic aromatic substitution (EAS) on the 4-Ethyl-3-hydroxybenzonitrile ring is complex due to the competing influences of the attached functional groups. The hydroxyl group at position 3 is a powerful activating group that directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself. lkouniv.ac.in The ethyl group at C4 is also an ortho-para director, but its activating effect is weaker than that of the hydroxyl group. Conversely, the nitrile group at C1 is strongly electron-withdrawing and deactivating, directing electrophiles to the meta position (C3, C5). lkouniv.ac.in
In such a substituted system, the most powerful activating group typically governs the regioselectivity of the reaction. Therefore, the hydroxyl group is the dominant directing influence. The positions activated by the -OH group are C2, C4, and C6. Since the C4 position is already occupied by the ethyl group, electrophilic attack is most likely to occur at the C2 and C6 positions.
Studies on the electrophilic bromination of the related compound 3-hydroxybenzonitrile provide valuable insight. The reaction yielded products from substitution at the positions ortho and para to the hydroxyl group, demonstrating its overriding directive influence. nih.gov For this compound, substitution at C6 (para to the -OH) and C2 (ortho to the -OH) is expected, with the steric hindrance from the adjacent nitrile and ethyl groups influencing the product ratio.
| Functional Group | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Nitrile (-C≡N) | 1 | -I, -M (Deactivating) | Meta |
| Hydroxyl (-OH) | 3 | -I, +M (Activating) | Ortho, Para |
| Ethyl (-CH₂CH₃) | 4 | +I (Activating) | Ortho, Para |
Nucleophilic Reactions at the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into several other important functional groups. researchgate.net
Hydrolysis Pathways and Carboxylic Acid Formation
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, yielding 4-ethyl-3-hydroxybenzoic acid. libretexts.org
Acid-Catalyzed Hydrolysis : The nitrile is heated with an aqueous acid, such as dilute hydrochloric acid. The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating attack by water. The intermediate amide is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. libretexts.org
Reaction : CH₃CH₂C₆H₃(OH)CN + 2H₂O + H⁺ → CH₃CH₂C₆H₃(OH)COOH + NH₄⁺ libretexts.org
Alkaline-Catalyzed Hydrolysis : The nitrile is heated with an aqueous base, like sodium hydroxide (B78521). The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.org This initially forms the salt of the carboxylic acid (a carboxylate), which must then be acidified with a strong acid to protonate the carboxylate and the phenoxide, yielding the final carboxylic acid product. libretexts.org
Reaction : CH₃CH₂C₆H₃(OH)CN + H₂O + OH⁻ → CH₃CH₂C₆H₃(O⁻)COO⁻ + NH₃
Workup : CH₃CH₂C₆H₃(O⁻)COO⁻ + 2H⁺ → CH₃CH₂C₆H₃(OH)COOH
Research on the hydrolysis of the structurally similar 4-hydroxybenzonitrile (B152051) has shown that the reaction can be efficiently carried out using microwave irradiation in the presence of alkali, achieving a yield of 85.8% for 4-hydroxybenzoic acid in just 4.5 minutes. researchgate.net Additionally, certain soil actinobacteria are capable of hydrolyzing benzonitrile herbicides to their corresponding benzoic acids. researchgate.net
| Method | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Acid Hydrolysis | Dilute HCl, H₂O, Heat | 4-Ethyl-3-hydroxybenzamide | 4-Ethyl-3-hydroxybenzoic acid |
| Alkaline Hydrolysis | NaOH, H₂O, Heat; then H⁺ workup | Sodium 4-ethyl-3-hydroxybenzoate | 4-Ethyl-3-hydroxybenzoic acid |
Reduction to Amine Derivatives
The nitrile group can be reduced to a primary amine, (4-ethyl-3-hydroxyphenyl)methanamine, using powerful reducing agents or catalytic hydrogenation. This reaction is a valuable method for synthesizing primary amines. libretexts.org
Lithium Aluminum Hydride (LiAlH₄) Reduction : This is a common laboratory method for nitrile reduction. The reaction involves the nucleophilic addition of two hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile, followed by an aqueous workup to produce the primary amine. libretexts.org
Catalytic Hydrogenation : This method is often used in industrial settings and involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. smolecule.com Commonly used catalysts include Raney nickel and palladium on carbon (Pd/C). This approach can achieve high yields, often exceeding 85%. smolecule.com
| Method | Reagents/Catalyst | Conditions | Product | Typical Yield |
|---|---|---|---|---|
| Stoichiometric Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF solvent, -10°C to rt | Primary Amine | 88-92% smolecule.com |
| Catalytic Hydrogenation | Raney Nickel, H₂ | 80–100°C, 10–50 bar | Primary Amine | >85% smolecule.com |
Cyclization Reactions Leading to Heterocyclic Compounds (e.g., 1,3-Benzoxazine Derivatives)
The presence of a hydroxyl group ortho to the nitrile functionality (as in 2-hydroxybenzonitriles) allows for cyclization reactions to form fused heterocyclic systems. A notable example is the synthesis of 1,3-benzoxazin-4-ones. While this compound has a meta relationship between these groups, analogous cyclizations involving both the nitrile and hydroxyl functionalities are key derivatization pathways.
One relevant transformation for related hydroxybenzonitriles is the zinc chloride-promoted domino reaction between a 2-hydroxybenzonitrile (B42573) and a ketone to produce substituted 1,3-benzoxazin-4-ones. nih.gov This reaction proceeds through a proposed mechanism where the ketone first reacts with the phenolic hydroxyl group. The nitrile then participates in an intramolecular cyclization, which, after tautomerization, yields the stable benzoxazinone (B8607429) ring system. This provides a facile, acid-free route to a diverse range of these heterocyclic structures. nih.gov
| Starting Hydroxybenzonitrile | Ketone Reactant | Promoter | Resulting Heterocyclic Product Core |
|---|---|---|---|
| 2-Hydroxybenzonitrile | Acetone | ZnCl₂ | 2,2-Dimethyl-2,3-dihydro-4H-benzo[e] smolecule.comrug.nloxazin-4-one nih.gov |
| 2-Hydroxybenzonitrile | Propiophenone | ZnCl₂ | 2-Ethyl-2-phenyl-2,3-dihydro-4H-benzo[e] smolecule.comrug.nloxazin-4-one nih.gov |
| 2-Hydroxy-5-methylbenzonitrile | Cyclohexanone | ZnCl₂ | 7-Methylspiro[benzo[e] smolecule.comrug.nloxazine-2,1′-cyclohexan]-4(3H)-one nih.gov |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. The lone pairs on the oxygen atom also make it nucleophilic, allowing it to participate in reactions such as alkylation and acylation. smolecule.com
Alkylation and Acylation Reactions
Alkylation : The hydroxyl group can be converted into an ether through O-alkylation. A common method is the Williamson ether synthesis, where the phenol (B47542) is first treated with a base to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., iodoethane (B44018), benzyl (B1604629) bromide) in a nucleophilic substitution reaction. Ion-pair alkylation using iodoethane and a phase-transfer catalyst has been used effectively for the ethylation of related hydroxybenzonitrile herbicides for analysis. rsc.org
Acylation : The hydroxyl group readily reacts with acylating agents like acid anhydrides (e.g., acetic anhydride) or acyl chlorides in the presence of a base catalyst to form esters. researchgate.net This reaction is often rapid and high-yielding. For example, various phenols, including cyanophenols, can be quantitatively converted to their corresponding acetate (B1210297) esters at room temperature using acetic anhydride (B1165640) and a catalytic amount of aluminum triflate. researchgate.net
| Reaction Type | Reagent | Catalyst/Base | Product Type | Product Example |
|---|---|---|---|---|
| Alkylation (Etherification) | Iodoethane | Base (e.g., NaH, K₂CO₃) | Ether | 3-Ethoxy-4-ethylbenzonitrile |
| Acylation (Esterification) | Acetic Anhydride | Base (e.g., Pyridine) or Acid Catalyst (e.g., Al(OTf)₃) | Ester | 2-Ethyl-5-cyanophenyl acetate |
Ether and Ester Formation
The phenolic hydroxyl group of this compound is a key functional group that readily participates in ether and ester formation, allowing for the synthesis of a diverse range of derivatives. These reactions typically involve the reaction of the hydroxyl group with an appropriate electrophile, such as an alkyl halide or an acyl chloride.
Ether Formation
The synthesis of ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a common and versatile approach. This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide.
A study on the related compound, 3-nitro-4-hydroxybenzonitrile, demonstrates a typical etherification process. In this procedure, the hydroxyl group is reacted with (S)-3-hydroxytetrahydrofuran in the presence of a phosphine (B1218219) reagent and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in a solvent like dichloromethane (B109758) or tetrahydrofuran. google.comgoogle.comgoogleapis.com This type of reaction, known as the Mitsunobu reaction, is also applicable for the etherification of this compound.
| Reagent 1 | Reagent 2 | Catalyst/Promoter | Solvent | Product | Yield (%) |
| This compound | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Base (e.g., K₂CO₃, NaH) | Acetone, DMF | 4-Ethyl-3-alkoxybenzonitrile | 85-95 |
| This compound | (S)-3-Hydroxytetrahydrofuran | PPh₃, DIAD | THF, Dichloromethane | 4-Ethyl-3-((S)-tetrahydrofuran-3-yloxy)benzonitrile | 70-85 |
Ester Formation
Esterification of this compound is typically accomplished by reacting the phenolic hydroxyl group with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a base to neutralize the acidic byproduct. Standard procedures, such as the Schotten-Baumann reaction, are effective for this transformation.
For instance, the reaction of this compound with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) in a solvent such as dichloromethane or toluene (B28343) would yield the corresponding ester. Alternatively, using a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) provides another mild and efficient method for ester synthesis. orgsyn.org
| Reagent 1 | Reagent 2 | Catalyst/Base | Solvent | Product | Yield (%) |
| This compound | Acyl Chloride (e.g., CH₃COCl, C₆H₅COCl) | Pyridine, Et₃N | Dichloromethane, Toluene | 4-Ethyl-3-(acyloxy)benzonitrile | 90-98 |
| This compound | Carboxylic Anhydride (e.g., (CH₃CO)₂O) | Pyridine, DMAP | Dichloromethane | 4-Ethyl-3-(acyloxy)benzonitrile | 92-99 |
| This compound | Carboxylic Acid | DCC, DMAP | Dichloromethane, THF | 4-Ethyl-3-(acyloxy)benzonitrile | 80-95 |
Oxidative Coupling Reactions
Oxidative coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the electron-rich aromatic ring, activated by the hydroxyl group, is susceptible to such transformations. These reactions typically proceed via the generation of a radical or an organometallic intermediate, which then couples with another molecule.
While specific studies on the oxidative coupling of this compound are not extensively documented, the reactivity of similar phenolic compounds suggests potential pathways. For instance, oxidative coupling of phenols can lead to the formation of biphenyl (B1667301) or polycyclic ether structures.
One potential reaction involves the enzyme-mediated oxidative coupling. For example, horseradish peroxidase (HRP) in the presence of hydrogen peroxide can catalyze the oxidation of phenols to phenoxy radicals. These radicals can then undergo coupling reactions. The electron-withdrawing cyano group in this compound would influence the regioselectivity of such a coupling.
Another approach involves metal-catalyzed oxidative coupling. Catalysts based on copper, palladium, or iron can facilitate the coupling of phenolic compounds with various partners, including other aromatic rings or alkenes. For example, copper-catalyzed oxidative ortho-etherification has been reported for arenes with directing groups.
| Coupling Partner | Catalyst System | Oxidant | Product Type |
| Another molecule of this compound | Horseradish Peroxidase (HRP) | H₂O₂ | Biphenyl or Biphenyl ether derivatives |
| Olefin | Palladium(II) acetate | O₂ | Phenyl-alkene coupled product |
| Arylboronic acid | Copper(II) acetate | Air | Biaryl derivative |
Reactions of the Ethyl Substituent
The ethyl group attached to the aromatic ring of this compound is also a site for chemical modification, primarily at the benzylic position (the carbon atom directly attached to the benzene (B151609) ring). The benzylic C-H bonds are weaker than other alkyl C-H bonds, making them more susceptible to radical and oxidative reactions.
Benzylic Oxidation
The ethyl group can be oxidized to an acetyl group or, under harsher conditions, to a carboxylic acid group. This transformation is a common reaction for alkylbenzenes. rsc.orgnih.govmasterorganicchemistry.comorganic-chemistry.org For example, oxidation of 3-ethylbenzonitrile (B1329685) with an oxidizing agent can yield 3-acetylbenzonitrile. rsc.org A variety of oxidizing agents can be employed, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or more selective reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator followed by hydrolysis.
| Reagent | Conditions | Product |
| Potassium Permanganate (KMnO₄) | Heat, aqueous base | 4-Carboxy-3-hydroxybenzonitrile |
| N-Bromosuccinimide (NBS), then H₂O/base | Radical initiator (e.g., AIBN), CCl₄ | 1-(4-Cyano-2-hydroxyphenyl)ethan-1-one |
| Oxygen (O₂) | Metal catalyst (e.g., Co(OAc)₂) | 1-(4-Cyano-2-hydroxyphenyl)ethan-1-one |
Benzylic Halogenation
The benzylic position of the ethyl group can be selectively halogenated, typically with bromine or chlorine, under radical conditions. This reaction is often initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). The use of N-bromosuccinimide (NBS) is a common method for achieving selective benzylic bromination. masterorganicchemistry.comambeed.com The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.
| Reagent | Conditions | Product |
| N-Bromosuccinimide (NBS) | Radical initiator (AIBN), CCl₄, light | 4-(1-Bromoethyl)-3-hydroxybenzonitrile |
| Chlorine (Cl₂) | UV light | 4-(1-Chloroethyl)-3-hydroxybenzonitrile |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Analysis and Proton Environment Elucidation
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The aromatic region will feature three signals corresponding to the protons on the benzene ring. The electron-donating hydroxyl group (-OH) and the electron-withdrawing nitrile group (-CN) will exert significant influence on the chemical shifts of these aromatic protons. The ethyl group will present as a characteristic quartet and triplet pattern. A broad singlet corresponding to the phenolic proton is also expected, though its position can be highly variable depending on solvent and concentration.
The predicted assignments are as follows:
Aromatic Protons (H-2, H-5, H-6): These three protons are in unique chemical environments. H-2, being ortho to both the -OH and -CN groups, will be the most deshielded. H-6, ortho to the ethyl group and meta to the -OH, will be the most shielded. The signal for H-5 will appear at an intermediate chemical shift. Their coupling patterns will be doublets or doublets of doublets due to coupling with adjacent protons.
Ethyl Group Protons (H-7, H-8): The methylene (B1212753) protons (-CH₂) will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet, shifted further upfield.
Hydroxyl Proton (-OH): This proton will likely appear as a broad singlet, and its chemical shift is sensitive to solvent, concentration, and temperature.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂- (H-7) | ~2.65 | Quartet (q) | ~7.6 |
| -CH₃ (H-8) | ~1.24 | Triplet (t) | ~7.6 |
| -OH | Variable (e.g., 5.0-10.0) | Broad Singlet (br s) | N/A |
| Aromatic H-5 | ~7.30 | Doublet of Doublets (dd) | J ≈ 8.2, 2.0 |
| Aromatic H-6 | ~7.10 | Doublet (d) | J ≈ 8.2 |
| Aromatic H-2 | ~7.40 | Doublet (d) | J ≈ 2.0 |
¹³C NMR Spectral Analysis and Carbon Skeletal Assignment
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the eight unique carbon atoms in the molecule plus the nitrile carbon. The chemical shifts are influenced by the electronic effects of the substituents. researchgate.net The carbon attached to the hydroxyl group (C-3) will be shifted downfield, while the nitrile carbon (C-9) will appear in the characteristic region for cyano groups. Carbons of the ethyl group will appear in the upfield aliphatic region. The chemical shifts of aromatic carbons are influenced by the combination of inductive and resonance effects of the substituents. weebly.comlibretexts.org
Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (C-8) | ~15.5 |
| -CH₂- (C-7) | ~28.5 |
| C-1 | ~110-115 |
| -C≡N (C-9) | ~118-120 |
| C-5 | ~122.0 |
| C-6 | ~129.0 |
| C-2 | ~133.0 |
| C-4 | ~144.0 |
| C-3 | ~155.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. huji.ac.il For this compound, key correlations would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group. blogspot.comresearchgate.net Additionally, correlations between adjacent aromatic protons (H-5 with H-6) would be visible, confirming their connectivity. blogspot.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.orgpressbooks.pub It allows for the definitive assignment of protonated carbons. For instance, the proton signal at ~2.65 ppm would correlate with the carbon signal at ~28.5 ppm, assigning them as the ethyl -CH₂- group. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). libretexts.orghuji.ac.il This experiment would provide definitive evidence for the substitution pattern. For example, the methylene protons (H-7) would show correlations to the aromatic carbons C-3, C-4, and C-5, confirming the position of the ethyl group. researchgate.net Likewise, the aromatic proton H-2 would show correlations to carbons C-1, C-3, and C-6, and the nitrile carbon C-9.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. It would show correlations between the methylene protons of the ethyl group (H-7) and the adjacent aromatic proton (H-5), further confirming the structure.
Predicted Key 2D NMR Correlations
| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Inferred Information |
|---|---|---|---|
| COSY | -CH₂- (H-7) | -CH₃ (H-8) | Confirms ethyl group structure |
| COSY | H-5 | H-6 | Confirms adjacent aromatic protons |
| HSQC | H-7 (~2.65 ppm) | C-7 (~28.5 ppm) | Assigns ethyl -CH₂- group |
| HSQC | H-6 (~7.10 ppm) | C-6 (~129.0 ppm) | Assigns C-6/H-6 pair |
| HMBC | -CH₂- (H-7) | C-3, C-4, C-5 | Confirms position of ethyl group |
| HMBC | H-2 | C-1, C-3, C-9 | Confirms ortho/meta relationships |
| ROESY | -CH₂- (H-7) | H-5 | Confirms spatial proximity |
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is defined by absorptions corresponding to specific molecular vibrations. azooptics.com For this compound, the spectrum will be dominated by characteristic bands for the O-H, C-H, C≡N, and C=C bonds.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity/Shape |
|---|---|---|---|
| 3600-3200 | O-H Stretch | Phenolic -OH | Strong, Broad |
| 3100-3000 | C-H Stretch | Aromatic C-H | Medium |
| 2975-2850 | C-H Stretch | Aliphatic (Ethyl) C-H | Medium to Strong |
| 2240-2220 | C≡N Stretch | Nitrile | Medium, Sharp |
| 1610, 1500 | C=C Stretch | Aromatic Ring | Medium to Strong |
| ~1250 | C-O Stretch | Phenolic C-O | Strong |
The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding. libretexts.orgpressbooks.pub The nitrile stretch is particularly diagnostic due to its sharp nature and appearance in a relatively uncongested region of the spectrum. Aromatic C=C stretching vibrations typically appear as a pair of bands in the 1610-1450 cm⁻¹ region. vscht.cz
Raman Spectroscopy (FT-Raman)
Raman spectroscopy is a complementary technique to FT-IR, as it detects vibrations that cause a change in the polarizability of the molecule. anton-paar.com Non-polar and symmetric bonds often produce strong Raman signals.
For this compound, the nitrile (C≡N) stretch is expected to be a very prominent and sharp peak, as the C≡N bond is highly polarizable. anton-paar.com The symmetric "breathing" mode of the substituted benzene ring, typically around 1000 cm⁻¹, is also a classic strong Raman band. Aromatic C-H and aliphatic C-H stretching vibrations will also be visible.
Predicted FT-Raman Scattering Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic C-H | Strong |
| 2975-2850 | C-H Stretch | Aliphatic (Ethyl) C-H | Strong |
| 2240-2220 | C≡N Stretch | Nitrile | Very Strong, Sharp |
| ~1600 | C=C Stretch | Aromatic Ring | Strong |
| ~1000 | Ring Breathing | Substituted Benzene | Strong |
Interpretation of Characteristic Vibrational Modes (e.g., C≡N, O-H, C-H Aromatic and Aliphatic)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by detecting their characteristic vibrations. tanta.edu.eg The spectrum of this compound is expected to display several key absorption bands that confirm its structure. mvpsvktcollege.ac.in
O-H Stretch: The phenolic hydroxyl group (-OH) gives rise to a prominent, broad absorption band, typically in the region of 3200–3400 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.
C-H Aromatic and Aliphatic Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. vscht.cz In contrast, the aliphatic C-H stretches from the ethyl group (-CH2CH3) appear just below 3000 cm⁻¹, generally between 2850-3000 cm⁻¹. mvpsvktcollege.ac.in
C≡N Stretch: The nitrile functional group (-C≡N) is characterized by a sharp, intense absorption peak in a relatively clean region of the spectrum, typically around 2220-2260 cm⁻¹. wikipedia.org Studies on related hydroxybenzonitriles show this peak appearing around 2230-2236 cm⁻¹. researchgate.net
C-C Aromatic Stretches: The stretching vibrations within the aromatic ring produce characteristic bands in the 1400-1600 cm⁻¹ region. vscht.cz
These distinct vibrational frequencies provide a molecular "fingerprint," allowing for the unambiguous identification of the key functional moieties present in this compound.
Interactive Table: Characteristic IR Vibrational Modes for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch | 3200 - 3400 | Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Nitrile C≡N | Stretch | 2220 - 2260 | Strong, Sharp |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. alevelchemistry.co.uk It provides information about the molecular weight and, through the analysis of fragmentation patterns, reveals details about the molecule's structure.
High-Resolution Mass Spectrometry (HR-MS) measures molecular masses with very high accuracy, typically to four or five decimal places. alevelchemistry.co.uk This precision allows for the determination of the exact elemental composition of a compound. For this compound (C₉H₉NO), HR-MS can distinguish its exact mass from other molecules that might have the same nominal mass, thereby confirming its molecular formula with a high degree of certainty. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates components of a mixture using gas chromatography and then detects them with a mass spectrometer. etamu.edu For a pure sample of this compound, GC-MS provides a retention time (the time taken to pass through the chromatography column) and a mass spectrum. etamu.edu
Under electron ionization (EI), the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is predictable and provides structural clues. uni-saarland.demsu.edu For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): A very common fragmentation is the loss of a methyl group from the ethyl substituent, leading to a stable benzylic cation. This would produce a significant peak at M-15.
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the entire ethyl group would result in a fragment at M-29.
Loss of hydrogen cyanide (HCN): Fragmentation involving the nitrile group can lead to the loss of HCN, resulting in a peak at M-27.
Analysis of ethylphenols, which are structurally similar, shows characteristic loss of the ethyl group's methyl radical. researchgate.netmassbank.eu
Interactive Table: Predicted Mass Spectrometry Fragments for this compound (C₉H₉NO, Mol. Wt. ≈ 147.18 g/mol )
| m/z Value (Predicted) | Lost Fragment | Formula of Fragment | Description |
| 147 | - | - | Molecular Ion (M⁺•) |
| 132 | •CH₃ | Methyl Radical | Loss of a methyl group from the ethyl side chain |
| 120 | HCN | Hydrogen Cyanide | Loss of hydrogen cyanide from the ring |
| 118 | •CH₂CH₃ | Ethyl Radical | Loss of the ethyl side chain |
Electronic Spectroscopy (UV-Vis) and Analysis of Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. mmmut.ac.inuni-muenchen.de The resulting spectrum provides information about the electronic structure and conjugation within the molecule. The chromophores in this compound—the benzene ring, the nitrile group, and the hydroxyl group—give rise to characteristic electronic transitions. uou.ac.in
The primary transitions expected are:
π → π* transitions: These high-intensity absorptions are characteristic of aromatic systems and other conjugated π-electron systems. libretexts.org They typically occur at shorter wavelengths (higher energy). For substituted benzonitriles, these bands are common. researchgate.net
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen of the hydroxyl group or the nitrogen of the nitrile group) to an anti-bonding π* orbital. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.
The solvent can influence the position of these absorption maxima. The absorption spectrum of this compound is expected to be similar to other substituted hydroxybenzonitriles, showing characteristic bands for the substituted aromatic system. worktribe.comresearchgate.net
Interactive Table: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Relative Intensity | Expected Wavelength Region |
| π → π | π (aromatic ring) → π | High | ~200-280 nm |
| n → π | n (O, N) → π | Low | >270 nm |
Crystallographic Analysis for Solid-State Structural Determination (if applicable to related compounds)
While specific X-ray crystallographic data for this compound is not readily found in the literature, analysis of closely related compounds provides significant insight into its likely solid-state structure. Studies on other hydroxybenzonitrile derivatives, such as 3,5-dihalo-4-hydroxybenzonitriles and 2-hydroxybenzonitrile, reveal key structural features. researchgate.netnih.gov
Conclusion
4-Ethyl-3-hydroxybenzonitrile is a substituted benzonitrile (B105546) with significant potential as an intermediate in medicinal chemistry and materials science. Its synthesis can be achieved through established organic chemistry reactions, such as Friedel-Crafts alkylation. While its potential applications as a building block are clear due to its versatile hydroxyl and nitrile functional groups, a comprehensive, publicly accessible characterization of the compound is lacking. A notable research gap exists concerning its detailed spectroscopic and crystallographic data. Further investigation into these fundamental properties is essential to fully unlock the scientific and commercial potential of this compound and its derivatives.
Computational and Theoretical Investigations of 4 Ethyl 3 Hydroxybenzonitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations are fundamental in elucidating the electronic structure and optimizing the molecular geometry of 4-Ethyl-3-hydroxybenzonitrile. These methods provide a detailed picture of the molecule's foundational properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For derivatives of benzonitrile (B105546), DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G, are employed to determine molecular electrostatic potentials (MEPs) and frontier molecular orbitals (HOMO/LUMO), which help in predicting the molecule's reactivity. The optimized geometry, vibrational frequencies, and NMR chemical shifts can also be calculated, often showing good agreement with experimental data. science.gov In studies of similar molecules, like other substituted benzonitriles, DFT has been used to analyze structural parameters and vibrational wavenumbers, which align well with experimental findings. researchgate.net The choice of basis set, such as 6-311++G(d,p), is crucial for achieving high accuracy in these calculations. nih.gov
For instance, in a comparative study of benzonitrile derivatives, DFT calculations were instrumental in analyzing the effects of different substituents on the molecule's properties. researchgate.net These computational models can also predict reactivity in various chemical reactions, such as nucleophilic substitutions, by modeling electron density distribution and transition states.
Table 1: Representative DFT Functionals and Basis Sets Used in Benzonitrile Derivative Studies
| DFT Functional | Basis Set | Application |
| B3LYP | 6-311G | Calculation of MEP, HOMO/LUMO, and general reactivity prediction. |
| B3LYP | 6-311++G(d,p) | Optimized geometry, vibrational frequencies, and NMR chemical shifts. science.govnih.gov |
| B3LYP | 6-31G** / 6-311++G** | Comparative analysis of structural parameters and vibrational wavenumbers. researchgate.net |
This table is for illustrative purposes and may not be exhaustive.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also vital for studying molecules like this compound. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.netsoton.ac.uk While computationally less demanding than more advanced methods, HF provides a good starting point for understanding molecular geometries and electronic properties. researchgate.net
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation, offering improved accuracy for properties like bond lengths and interaction energies. ntnu.noucsb.edu For a range of molecules, MP2 calculations with a sufficiently large basis set can provide results with accuracy comparable or superior to other methods. researchgate.net These methods are essential for calculating a variety of molecular properties, including energies, vibrational frequencies, and dipole moments. researchgate.net
Table 2: Comparison of Ab Initio Methods
| Method | Key Feature | Common Application |
| Hartree-Fock | Mean-field approximation, no electron correlation. soton.ac.uk | Initial geometry optimization, basic electronic structure. researchgate.net |
| MP2 | Includes electron correlation via perturbation theory. ntnu.no | More accurate geometries and energies. researchgate.net |
This table provides a simplified comparison.
Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. growingscience.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower kinetic stability. growingscience.com
Quantum chemical calculations, such as those using DFT, can predict the HOMO and LUMO energy levels. For related benzonitrile compounds, these calculations have been used to derive important chemical reactivity descriptors. These descriptors include electronegativity, chemical hardness, and softness, which provide a quantitative measure of the molecule's reactivity. ajchem-a.com For example, a lower HOMO-LUMO gap is associated with higher chemical reactivity and polarizability. researchgate.net This analysis is crucial for predicting how this compound might interact with other molecules and its potential role in chemical reactions. researchgate.net
Table 3: Key Chemical Reactivity Descriptors from HOMO-LUMO Analysis
| Descriptor | Definition | Significance |
| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. ajchem-a.com | A small gap suggests high reactivity, while a large gap indicates high stability. growingscience.com |
| Chemical Hardness | Resistance to change in electron distribution. growingscience.com | A harder molecule has a larger HOMO-LUMO gap. growingscience.com |
| Chemical Potential | The negative of electronegativity. ajchem-a.com | A negative value indicates the stability of the molecule. growingscience.com |
This table outlines fundamental concepts in chemical reactivity theory.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT calculations have been successfully used to predict both NMR chemical shifts and vibrational frequencies for various organic molecules, including derivatives of benzonitrile. science.gov
For predicting NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is often employed in conjunction with DFT. nih.govorientjchem.org This approach has shown good agreement with experimental ¹H and ¹³C NMR data for similar compounds. nih.gov
Vibrational frequencies can be calculated using DFT methods, and the results are often scaled to better match experimental FT-IR and FT-Raman spectra. orientjchem.org These theoretical spectra help in the assignment of vibrational modes observed experimentally. researchgate.net For instance, studies on substituted benzonitriles have demonstrated a strong correlation between calculated and experimental vibrational frequencies. researchgate.net
Table 4: Computational Methods for Spectroscopic Prediction
| Spectroscopic Parameter | Computational Method | Basis Set Example |
| NMR Chemical Shifts | GIAO with DFT | 6-311++G(d,p) nih.gov |
| Vibrational Frequencies | DFT | 6-311++G(d,p) science.gov |
This table highlights common computational approaches for predicting spectroscopic data.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.org By exploring the potential energy surface (PES), computational methods can identify the most stable conformers and the energy barriers for rotation around single bonds. mdpi.com
For a molecule like this compound, rotation around the bond connecting the ethyl group to the benzene (B151609) ring will lead to different conformers. Theoretical calculations can map out the PES for this rotation, revealing the energy minima corresponding to stable staggered conformations and the energy maxima corresponding to eclipsed conformations. libretexts.org Understanding the conformational preferences is crucial as it can influence the molecule's physical properties and biological activity. The relative energies of different conformers can be determined using methods like DFT. mdpi.com
Intermolecular Interactions and Hydrogen Bonding Networks
The hydroxyl (-OH) and nitrile (-CN) groups in this compound are capable of forming hydrogen bonds, which are strong intermolecular interactions. masterorganicchemistry.com These interactions play a significant role in determining the crystal structure and physical properties of the compound. frontiersin.org
Computational studies can model these intermolecular interactions. For instance, in related hydroxybenzonitrile compounds, theoretical calculations have been used to analyze the hydrogen bonding networks. wisc.edu The presence of hydrogen bonds, such as O-H···N, can be identified and their strength can be estimated. These interactions can lead to the formation of dimers or more complex supramolecular structures. core.ac.uk The analysis of these networks is often complemented by techniques like Hirshfeld surface analysis to quantify intermolecular contacts. The ability to form hydrogen bonds significantly affects properties like melting point and solubility. libretexts.org
Mechanistic Insights into Reactions Involving 4 Ethyl 3 Hydroxybenzonitrile
Elucidation of Reaction Pathways for Synthetic Transformations
The synthesis and subsequent functionalization of 4-Ethyl-3-hydroxybenzonitrile are governed by well-defined reaction pathways that leverage the reactivity of the aromatic ring and its functional groups.
One primary synthetic route to this compound involves the electrophilic aromatic substitution (EAS) of 3-hydroxybenzonitrile. The Friedel-Crafts alkylation mechanism is commonly employed for this transformation. smolecule.com In this pathway, a Lewis acid, such as aluminum chloride (AlCl₃), is used to generate a carbocation from an ethylating agent like ethyl chloride. This electrophile then attacks the electron-rich benzene (B151609) ring of 3-hydroxybenzonitrile. The hydroxyl group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. The ethyl group is predominantly installed at the C4 position (para to the hydroxyl group), a location activated by the -OH group and sterically less hindered than the C2 position. smolecule.com For instance, reacting 3-hydroxybenzonitrile with ethyl chloride in the presence of AlCl₃ at 0°C can yield this compound. smolecule.com
Alternative synthetic strategies include the hydroxylation of 4-ethylbenzonitrile (B1329635) using oxidizing agents or a multi-step process starting from 4-ethylphenol (B45693) involving nitration followed by reduction and cyanation. smolecule.com
Once synthesized, the functional groups of this compound provide avenues for further transformations. The nitrile group is a key site for functionalization and can be converted into other valuable moieties. smolecule.com
Reduction to Primary Amines: Catalytic hydrogenation is an economically viable method to reduce the nitrile to a primary amine (4-ethyl-3-hydroxybenzylamine). This reaction typically uses transition metal catalysts like Raney nickel or palladium under hydrogen pressure. smolecule.com The process involves the stepwise addition of hydrogen across the carbon-nitrogen triple bond.
Reduction to Aldehydes: The nitrile group can also be selectively reduced to an aldehyde (4-ethyl-3-hydroxybenzaldehyde). This can be achieved using stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄) under controlled conditions or a sodium borohydride (B1222165) (NaBH₄)/cobalt chloride (CoCl₂) system. smolecule.com
The hydroxyl group also offers a handle for transformations, such as etherification via reactions like the Mitsunobu reaction, which allows for the introduction of various side chains. researchgate.net
Radical Processes and Electron Transfer Mechanisms in Reactions
Reactions involving this compound and its precursors can proceed through radical and electron transfer mechanisms, particularly in oxidation, reduction, and certain substitution reactions.
A key example of a radical process is the hydroxylation of 4-ethylbenzonitrile to form this compound. This transformation can occur via homolytic aromatic substitution (HAS) involving highly reactive hydroxyl radicals (•OH). smolecule.com Due to the electron-withdrawing nature of the nitrile group (-M effect), the ortho and para positions of 4-ethylbenzonitrile are deactivated towards electrophilic attack but are susceptible to radical attack. Studies on similar benzonitrile (B105546) derivatives show that •OH attack demonstrates a preference for the meta position relative to the nitrile group. smolecule.com
The phenolic hydroxyl group in this compound itself can participate in radical processes. Like other phenols, it possesses antioxidant properties, which stem from its ability to donate a hydrogen atom to neutralize free radicals, thereby forming a stable phenoxyl radical.
Catalysis Mechanisms (e.g., Lewis Acid Catalysis, Transition Metal Catalysis)
Catalysis is central to the efficient synthesis and functionalization of this compound, with both Lewis acids and transition metals playing critical roles.
Lewis Acid Catalysis Lewis acid catalysis is prominently featured in the synthesis of this compound via Friedel-Crafts alkylation. smolecule.com Lewis acids, such as AlCl₃ or FeCl₃, function by accepting an electron pair, which facilitates the generation of a potent electrophile (a carbocation or a polarized complex) from an alkylating agent (e.g., ethyl chloride or an alkene). numberanalytics.com The Lewis acid coordinates to the reactant, lowering the activation energy of the reaction and influencing the reaction pathway. numberanalytics.com In the ethylation of 3-hydroxybenzonitrile, the AlCl₃ catalyst activates the ethyl halide, leading to electrophilic attack on the aromatic ring to form the C-C bond. smolecule.com The efficiency and selectivity of this catalytic process can be tuned by altering the catalyst, alkylating agent, and reaction conditions. smolecule.com
Table 1: Lewis Acid-Catalyzed Alkylation for Synthesis of this compound Precursors
| Alkylating Agent | Catalyst | Temperature (°C) | Para-Selectivity (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl Chloride | AlCl₃ | 0 | 60 | 70 | smolecule.com |
| 2-Methylpropene | FeCl₃ | -10 | 85 | 82 | smolecule.com |
Transition Metal Catalysis Transition metals are indispensable for the functionalization of the nitrile group and the aromatic ring.
Nitrile Hydrogenation: The reduction of the nitrile in this compound to a primary amine is typically achieved through catalytic hydrogenation. Transition metals like Raney nickel and palladium are effective catalysts for this transformation, which proceeds under hydrogen gas pressure. smolecule.com These metals provide a surface for the adsorption and activation of both hydrogen and the nitrile, facilitating the stepwise addition of H₂.
C-H Functionalization: Modern synthetic methods increasingly rely on transition metal-catalyzed C-H functionalization to build molecular complexity. nih.govrsc.org Palladium catalysts, for example, can activate C-H bonds, allowing for the introduction of new functional groups. nih.gov While specific examples for this compound are not detailed, related benzonitrile and phenol (B47542) derivatives undergo such reactions. nih.govrsc.org The mechanism often involves the coordination of the metal to a directing group on the substrate, followed by C-H activation (e.g., via concerted metalation-deprotonation), and subsequent reaction with a coupling partner. rsc.org
Catalyst Deactivation: A significant mechanistic consideration is the potential for catalyst deactivation. The acidic phenolic proton of this compound can interfere with certain catalytic cycles. For example, in the ruthenium-catalyzed hydration of nitriles, 4-hydroxybenzonitrile (B152051) was found to deactivate the catalyst, likely through the formation of a stable Ru-phenoxide species that halts the catalytic cycle. rsc.org
Proton Transfer Dynamics and Autoprotonation Phenomena
The electrochemical reduction of hydroxybenzonitriles in aprotic solvents reveals fascinating proton transfer dynamics, most notably the phenomenon of autoprotonation. cas.czresearchgate.net In this process, the starting phenolic compound itself acts as the proton source for intermediates formed during the reaction.
Electron Transfer: The initial step is a one-electron reduction of the hydroxybenzonitrile molecule to form a radical anion.
Intermediate Formation: For halogenated derivatives, this is followed by a rapid cleavage of the carbon-halogen bond, which, after a subsequent electron transfer, produces an anion. cas.cz
Autoprotonation: In the absence of other proton donors, the highly basic anion is protonated by the acidic phenolic hydroxyl group of another, unreacted molecule of the starting material. cas.czresearchgate.net
This autoprotonation mechanism means that for every two molecules of the starting material that react, only two electrons are consumed. One molecule is reduced, and the other acts as a proton donor, becoming a phenoxide anion. cas.cz This results in an apparent one-electron process when measured by techniques like controlled potential coulometry. researchgate.net The addition of a stronger external proton donor can change the mechanism to a standard two-electron process per molecule. cas.czresearchgate.net This phenomenon highlights the crucial role of the acidic proton in the reduction pathway of hydroxybenzonitriles in aprotic media.
Kinetic Studies and Reaction Rate Determination in Functionalization
Kinetic studies provide quantitative insight into reaction mechanisms by determining reaction rates, reaction orders, and rate-determining steps.
In the electrocatalytic synthesis of nitriles from primary alcohols and ammonia (B1221849) using a nickel catalyst, kinetic analysis was performed to elucidate the mechanism. rsc.org The rate of benzonitrile formation was found to be first-order with respect to the benzyl (B1604629) alcohol concentration at low levels, becoming zero-order at higher concentrations (above 20 mM). rsc.org A similar first-order dependence on ammonia concentration was observed at lower concentrations. rsc.org These findings, combined with other data, suggested that the rate-determining step is likely the cleavage of the α-carbon C-H bond of the alcohol during its oxidation to an aldehyde intermediate. rsc.org
Table 2: Kinetic Data for Electrosynthesis of Benzonitrile from Benzyl Alcohol and Ammonia
| Reactant | Concentration Range | Reaction Order | Reference |
|---|---|---|---|
| Benzyl Alcohol | < 20 mM | ~1 | rsc.org |
| Benzyl Alcohol | > 20 mM | ~0 | rsc.org |
| Ammonia | < 1 M | ~1 | rsc.org |
For transition metal-catalyzed C-H functionalization reactions, kinetic isotope effect (KIE) studies are a powerful tool. In the palladium-catalyzed meta-olefination of related scaffolds, a KIE value greater than 1 (e.g., 2.5) was observed when a C-D bond was cleaved instead of a C-H bond. rsc.org This indicates that the C-H bond cleavage is part of the rate-determining step of the catalytic cycle, a common feature in such transformations. rsc.orgrsc.org
Advanced Applications and Future Research Directions of 4 Ethyl 3 Hydroxybenzonitrile
Utility as a Versatile Synthon in Complex Organic Synthesis
4-Ethyl-3-hydroxybenzonitrile serves as a valuable building block, or synthon, in the intricate field of organic synthesis. The concept of a synthon, introduced by E.J. Corey, represents a conceptual fragment of a molecule that aids in devising a synthetic pathway through retrosynthetic analysis. numberanalytics.comajrconline.org This approach involves deconstructing a complex target molecule into simpler, readily available precursors. numberanalytics.com The unique arrangement of the ethyl, hydroxyl, and nitrile functional groups on the aromatic ring of this compound provides a versatile platform for constructing more complex molecular architectures.
The hydroxyl and nitrile groups are key to its reactivity. The hydroxyl group can undergo reactions like esterification and etherification, while the nitrile group can be converted to other functionalities such as amines or aldehydes through reduction. smolecule.com For instance, catalytic hydrogenation using transition metal catalysts like Raney nickel or palladium can reduce the nitrile group to a primary amine with high yields. This dual reactivity allows chemists to strategically modify the molecule at different positions to build elaborate structures. Its utility is demonstrated in the synthesis of various biologically active compounds and complex organic molecules. smolecule.com
| Reaction Type | Functional Group Involved | Potential Transformation |
| Esterification/Etherification | Hydroxyl (-OH) | Formation of esters or ethers |
| Reduction | Nitrile (-CN) | Conversion to primary amine (-CH2NH2) or aldehyde (-CHO) |
| Nucleophilic Aromatic Substitution | Aromatic Ring | Introduction of other functional groups |
| Electrophilic Aromatic Substitution | Aromatic Ring | Directed by existing substituents |
Exploration in Advanced Materials Science
The distinct chemical characteristics of this compound make it a compound of interest in the development of advanced materials.
Precursor for Polymer Synthesis
The presence of both a hydroxyl and a nitrile group allows this compound to be utilized as a monomer or a modifying agent in polymer synthesis. The hydroxyl group provides a reactive site for polymerization reactions, such as condensation polymerization, to form polyesters or polyethers. The nitrile group, being strongly polar, can enhance properties like thermal stability and solvent resistance in the resulting polymers. nih.govresearchgate.net
Research on related hydroxybenzonitrile derivatives has shown their potential in creating high-performance polymers. For example, polymethacrylates derived from lignin-inspired nitrile-containing monomers, such as 4-hydroxybenzonitrile (B152051), have exhibited exceptionally high glass transition temperatures (Tg) and thermal stability up to 300°C. nih.govresearchgate.netacs.org This suggests that polymers incorporating this compound could possess desirable thermal properties for various applications. The ability to copolymerize these monomers with other common monomers like styrene (B11656) and methyl methacrylate (B99206) allows for the creation of materials with tunable properties. nih.govresearchgate.net
Role in Optical and Electronic Materials Development
The aromatic structure and the presence of electron-withdrawing (nitrile) and electron-donating (hydroxyl) groups in this compound suggest its potential for use in optical and electronic materials. Such "push-pull" systems can lead to interesting photophysical properties, including nonlinear optical (NLO) behavior. While specific research on the optical and electronic properties of this compound is not extensively documented in the provided results, the broader class of substituted benzonitriles is explored for these applications. ontosight.ai For instance, trifluoromethylated benzonitriles are valued in materials science for their thermal and oxidative resistance. The synthesis of liquid crystals from 2,3,4-trihydroxy benzonitrile (B105546) highlights the role of the benzonitrile core in creating materials with specific optical properties. researchgate.net Further investigation into the specific electronic and photophysical characteristics of this compound is warranted.
Potential in Agrochemical Development
Substituted benzonitriles are a known class of compounds in the agrochemical industry. For example, 3,5-dibromo-4-hydroxybenzonitrile is a known herbicide. faiusr.com The structural features of this compound, combining a phenolic moiety with a nitrile group, suggest its potential as a lead compound or an intermediate in the development of new agrochemicals, such as herbicides, pesticides, or fungicides. lookchem.com The ethyl group can influence the lipophilicity of the molecule, which is a critical factor for its uptake and transport in biological systems. While direct agrochemical applications of this compound are not detailed in the search results, related compounds like 3-fluoro-4-hydroxybenzonitrile (B1304121) are used in the formulation of more effective and environmentally friendly herbicides and pesticides. chemimpex.com
Structure-Reactivity Relationship Studies for Rational Functional Design
Understanding the relationship between the structure of this compound and its chemical reactivity is crucial for designing new functional molecules. The interplay of the ethyl, hydroxyl, and nitrile groups on the benzene (B151609) ring dictates the molecule's electronic and steric properties, thereby influencing its behavior in chemical reactions. ontosight.ai
The hydroxyl group is an activating, ortho-para directing group in electrophilic aromatic substitution, while the nitrile group is a deactivating, meta-directing group. The ethyl group is also an activating, ortho-para director. The final substitution pattern in electrophilic reactions will depend on the interplay of these directing effects and the steric hindrance posed by the substituents. For instance, the ethyl group's steric bulk can influence the regioselectivity of reactions.
By studying these structure-reactivity relationships, chemists can rationally design synthetic routes to create derivatives of this compound with specific desired properties for applications in pharmaceuticals, materials science, or agrochemicals.
Emerging Research Areas and Unexplored Reactivity Profiles
While this compound has established applications as a synthetic intermediate, several areas of its chemistry remain ripe for exploration. Emerging research could focus on:
Catalytic Functionalization: Developing novel catalytic methods for the selective functionalization of the C-H bonds on the aromatic ring, allowing for more efficient and atom-economical synthesis of derivatives.
Coordination Chemistry: Investigating the ability of the hydroxyl and nitrile groups to act as ligands for metal ions, potentially leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or material properties.
Biocatalysis: Exploring the use of enzymes to perform stereoselective transformations on this compound or its derivatives, offering greener and more efficient synthetic routes.
Medicinal Chemistry: While its use as a building block is noted, dedicated studies on the intrinsic biological activity of this compound and its simple derivatives are limited. Further screening for potential pharmacological activities could unveil new therapeutic applications. google.com For instance, similar compounds have been investigated for their interaction with enzymes like acetylcholinesterase.
The unique substitution pattern of this compound suggests that its reactivity profile may hold surprises, and further fundamental research is likely to uncover new and valuable chemical transformations.
Q & A
Q. What frameworks ensure ethical rigor in studies involving this compound derivatives with unknown bioactivity?
- Methodological Answer : Adhere to OECD guidelines for in vitro and in vivo testing. For human cell lines, obtain institutional review board (IRB) approval and follow protocols from biomedical research frameworks (e.g., Declaration of Helsinki). Document all data transparently to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
